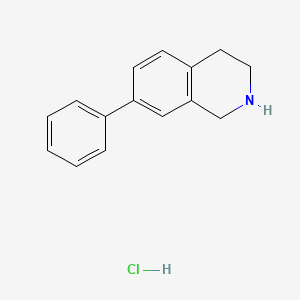

7-Phenyl-1,2,3,4-tetrahydroisochinolin-hydrochlorid

Übersicht

Beschreibung

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C15H16ClN and its molecular weight is 245.74 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Forschung zu neurodegenerativen Erkrankungen

7-Phenyl-1,2,3,4-tetrahydroisochinolin-hydrochlorid: wurde auf seine potenzielle Rolle bei neurodegenerativen Erkrankungen untersucht. Es ist ein strukturelles Analogon von Tetrahydroisochinolin, das im menschlichen Gehirn vorkommt und mit der Parkinson-Krankheit in Verbindung gebracht wird. Forschungen deuten darauf hin, dass diese Verbindung dazu beitragen kann, die biochemischen Pfade zu verstehen, die an der Neurodegeneration beteiligt sind .

Synthetische Zwischenstufe für die Alkaloidsynthese

Diese Verbindung dient als Schlüsselzwischenstufe bei der Synthese verschiedener Alkaloide. Alkaloide sind eine Klasse natürlich vorkommender organischer Verbindungen, die meist basische Stickstoffatome enthalten. Sie haben eine breite Palette pharmakologischer Wirkungen und werden in der Medizin wegen ihrer analgetischen und antimalariellen Eigenschaften eingesetzt .

Entwicklung von antimikrobiellen Wirkstoffen

Das Isochinolin-Gerüst ist ein häufiges Merkmal in Molekülen mit antimikrobiellen Eigenschaften. Daher kann This compound bei der Entwicklung und Synthese neuer antimikrobieller Wirkstoffe zur Bekämpfung resistenter Bakterienstämme und anderer Krankheitserreger eingesetzt werden .

Krebsforschung

Es ist bekannt, dass Isochinoline auch Antikrebsaktivitäten besitzen. Diese Verbindung kann zur Entwicklung neuartiger Chemotherapeutika eingesetzt werden. Ihre Derivate können das Wachstum von Krebszellen hemmen und sind ein wertvolles Werkzeug in der Krebsforschung, um neue Behandlungsmöglichkeiten zu erforschen .

Chemische Biologie und Proteomik

In der chemischen Biologie kann diese Verbindung zur Modifizierung von Peptiden und Proteinen verwendet werden, was die Untersuchung von Protein-Protein-Interaktionen erleichtert. Sie kann auch als Sonde in der Proteomik dienen, um die Funktion verschiedener Proteine innerhalb der Zelle zu verstehen .

Organische Synthese und Katalyse

Als organischer Baustein wird This compound in der organischen Synthese verwendet. Es kann als Ligand in katalytischen Zyklen wirken, insbesondere in der asymmetrischen Synthese, die für die Herstellung enantiomerenreiner Substanzen entscheidend ist .

Wirkmechanismus

Target of Action

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be definitively identified due to the broad range of biological activities associated with THIQ-based compounds .

Mode of Action

Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function . These interactions often involve the formation of an intermediate iminium , which can undergo various transformations, leading to diverse biological activities .

Biochemical Pathways

The biochemical pathways affected by 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are likely to be numerous, given the broad spectrum of biological activities associated with THIQ-based compounds . These compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The lipophilicity and water solubility of similar thiq-based compounds have been noted , which could influence their bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQ-based compounds , the effects could range from antimicrobial to neuroprotective.

Action Environment

The action, efficacy, and stability of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could be influenced by various environmental factors. For instance, the synthesis of THIQ derivatives has been achieved using environmentally friendly methods , suggesting that these compounds may be stable under a variety of conditions.

Biochemische Analyse

Biochemical Properties

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of dopamine induced by methamphetamine . This interaction suggests its potential use in modulating neurotransmitter levels and treating related disorders. Additionally, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may interact with other enzymes involved in neurotransmitter synthesis and degradation, further influencing biochemical pathways.

Cellular Effects

The effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine pathways can alter neuronal signaling and potentially impact conditions such as Parkinson’s disease and schizophrenia . Furthermore, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may affect the expression of genes involved in neurotransmitter regulation, thereby modulating cellular functions.

Molecular Mechanism

At the molecular level, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of dopamine release involves binding interactions with dopamine transporters and receptors . Additionally, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . For example, its inhibition of dopamine release suggests its involvement in dopamine metabolism. Additionally, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical pathways.

Transport and Distribution

The transport and distribution of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14;/h1-7,10,16H,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHNYDGTKSXUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947351 | |

| Record name | 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24464-13-9 | |

| Record name | 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.